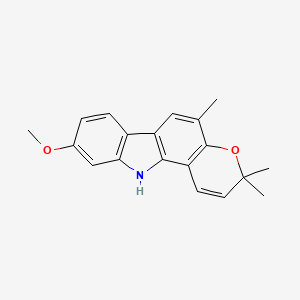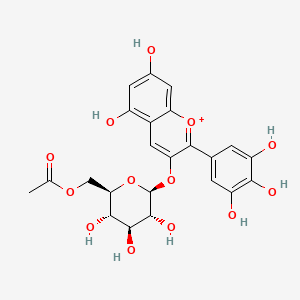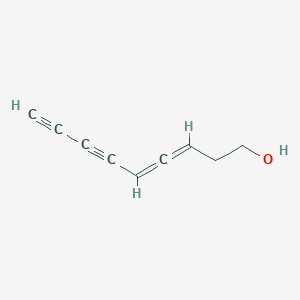
Isofucoxanthin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isofucoxanthin is a natural product found in Styela plicata and Fucus vesiculosus with data available.
Scientific Research Applications
Cardiac Function and Metabolic Pathways
Research demonstrates that a combination of low molecular weight fucoidan and high-stability fucoxanthin can improve cardiac function in aging mice. This combination also impacts metabolic pathways, including the TCA cycle, glycolysis, and steroid hormone biosynthesis, contributing to better ventricular rhythm and muscular function in the aging process (Chang, Li, & Lin, 2019).
Spectroscopic Properties and Molecular Structure
Studies have focused on the spectroscopic properties of carotenoids related to isofucoxanthin, providing insights into their chemical structures and responses to different solvents. This research is vital for understanding the molecular characteristics of isofucoxanthin and related compounds (Keşan et al., 2015).
Extraction, Purification, and Commercialization
Fucoxanthin's extraction from natural sources, such as brown algae, is considered more cost-effective and eco-friendly than chemical production. Understanding the efficient extraction, purification, and stabilization of fucoxanthin is crucial for its future production and commercial applications in various industries, including nutraceutical and cosmetic (Lourenço-Lopes et al., 2020).
Pharmacological Insights
Fucoxanthin, a natural antioxidant pigment, exhibits potential benefits for various health conditions. It has been studied for its anti-cancer, anti-tumor, anti-inflammatory, and other health-protective effects. However, more translational research in humans is needed before it can be used as a multi-target drug (Mohibbullah et al., 2022).
properties
Molecular Formula |
C42H58O6 |
|---|---|
Molecular Weight |
658.9 g/mol |
InChI |
InChI=1S/C42H58O6/c1-29(18-14-19-31(3)22-23-37-40(8,9)27-35(48-33(5)43)28-42(37,11)47)16-12-13-17-30(2)20-15-21-32(4)36(45)24-38-39(6,7)25-34(44)26-41(38,10)46/h12-22,24,34-35,44,46-47H,25-28H2,1-11H3/b13-12+,18-14+,20-15+,29-16+,30-17+,31-19+,32-21+,38-24+ |
InChI Key |
IKLYRWVZKLKGBM-KWDDSEIYSA-N |
Isomeric SMILES |
C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)/C=C/1\C(CC(CC1(C)O)O)(C)C)/C=C/C=C(\C)/C=C=C2C(CC(CC2(C)O)OC(=O)C)(C)C |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C(=O)C=C1C(CC(CC1(C)O)O)(C)C)C=CC=C(C)C=C=C2C(CC(CC2(C)O)OC(=O)C)(C)C |
synonyms |
isofucoxanthin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-{(R)-2-[(R)-2-(3-Chloro-phenyl)-2-hydroxy-ethylamino]-propyl}-phenoxy)-acetic acid methyl ester](/img/structure/B1255114.png)
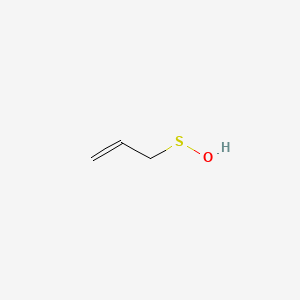
![(2S)-2-[[(2S,3E,5S,6E,8R)-8-amino-2-benzyl-5-propan-2-yl-9-sulfanylnona-3,6-dienoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B1255118.png)

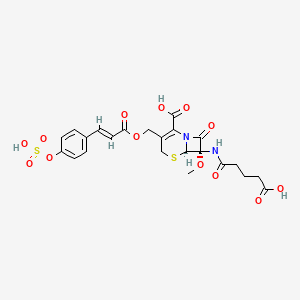
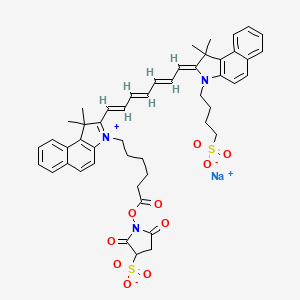

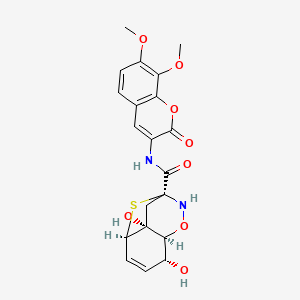

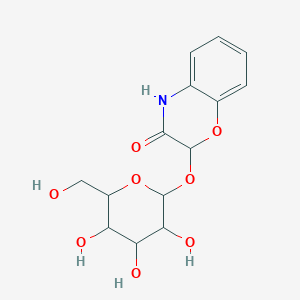
![3-{2-[2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-3-phenyl-propylcarbamoyl}-acrylic acid](/img/structure/B1255132.png)
